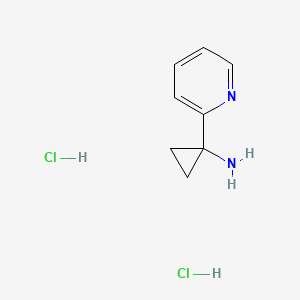
1-(2-Pyridyl)cyclopropylamine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride include a molecular weight of 207.1 . More detailed properties are not directly available from the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-Pyridyl)cyclopropylamine dihydrochloride serves as a key intermediate in the synthesis of various complex molecules due to its unique structural features. The cyclopropane ring, combined with the pyridyl group, provides reactive sites for a wide range of chemical transformations, essential for developing pharmaceuticals and agrochemicals.
Synthesis of Cyclopropylamine Derivatives : Research into the synthesis of primary cyclopropylamines from nitriles and Grignard reagents illustrates the versatility of cyclopropylamine compounds. This method enables the creation of diversely substituted cyclopropylamines, highlighting the foundational role of cyclopropylamine structures in synthetic chemistry (Bertus & Szymoniak, 2007).
Development of Pharmaceutical Compounds : The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation demonstrates the applicability of cyclopropylamine derivatives in pharmaceutical research. This one-step method provides a significant improvement over previous multi-step procedures, enabling the efficient preparation of compounds with potential therapeutic benefits (Cui & Loeppky, 2001).
Chemical Synthesis Innovations : The synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes showcases the high diastereoselectivity achievable in cyclopropylamine synthesis. This method emphasizes the importance of cyclopropylamines in creating molecules with precise stereochemical configurations, crucial for the development of active pharmaceutical ingredients (West et al., 2019).
Advanced Material Development
Cyclopropylamine derivatives, including 1-(2-Pyridyl)cyclopropylamine dihydrochloride, find applications in the development of advanced materials and catalysts. Their structural properties make them suitable ligands in metal complexes, which are pivotal in catalysis and material science.
- Luminescent Materials : The study on cyclometalated platinum(II) complexes of pyrazole-based, N=C=N-coordinating, terdentate ligands highlights the impact of the cyclopropylamine moiety on luminescence. These findings are instrumental in designing new luminescent materials for potential use in electronic devices and sensors (Develay et al., 2008).
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8(4-5-8)7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTNQEPXZCMMIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693828 |
Source


|
| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridyl)cyclopropylamine Dihydrochloride | |
CAS RN |
1215107-39-3 |
Source


|
| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


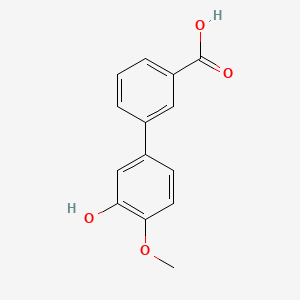

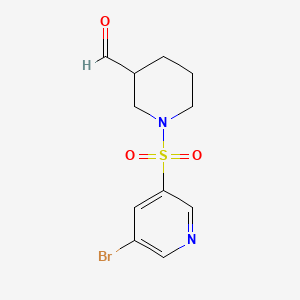
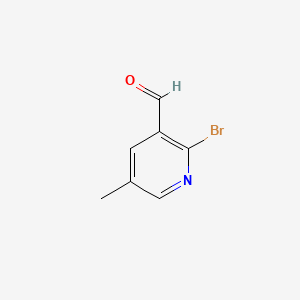
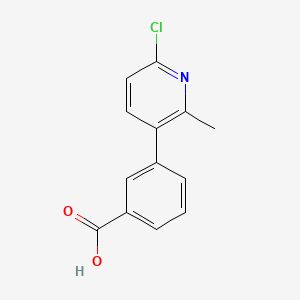
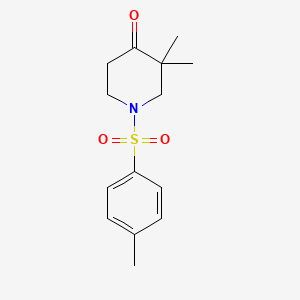
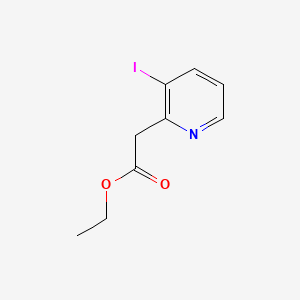
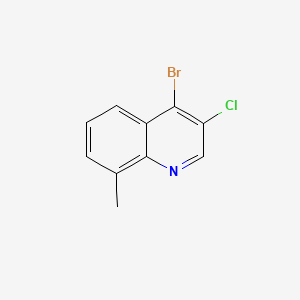
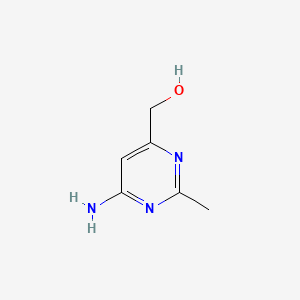
![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)


